molecular formula C18H19N3O4 B5747748 N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide

N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide

Cat. No.: B5747748
M. Wt: 341.4 g/mol
InChI Key: GSLXDDWUKJWVLM-UHFFFAOYSA-N
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Description

“N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” is a chemical compound. However, there is limited information available about this specific compound .


Synthesis Analysis

Benzamides, a class of compounds to which “this compound” belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly available. However, it’s known that the nitro group at the N-terminus of the bis-benzamide is essential for its biological activity .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not well-documented. However, benzamides can be produced from the reaction between carboxylic acids and amines at high temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. However, benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .

Mechanism of Action

The mechanism of action of “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” is not well-documented. However, a structure–activity relationship study showed that the nitro group at the N-terminus of the bis-benzamide is essential for its biological activity .

Safety and Hazards

The safety data and hazards associated with “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” are not well-documented. However, benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and suspected of causing genetic defects .

Properties

IUPAC Name

N-(2-methylpropyl)-2-[(3-nitrobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(2)11-19-18(23)15-8-3-4-9-16(15)20-17(22)13-6-5-7-14(10-13)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLXDDWUKJWVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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